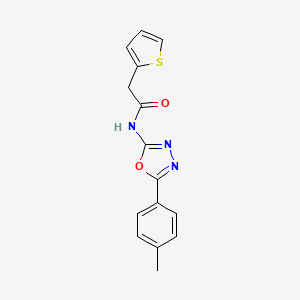
2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide is an organic compound that features a thiophene ring, a p-tolyl group, and an oxadiazole ring
Méthodes De Préparation
The synthesis of 2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with a thiophene derivative.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of 2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide include:
2-(thiophen-2-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: This compound has a phenyl group instead of a p-tolyl group.
2-(furan-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide: This compound features a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-4-6-11(7-5-10)14-17-18-15(20-14)16-13(19)9-12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDJJYPQHLUTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2466520.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2466523.png)
![1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2466527.png)
methylidene}amino 2,4-dichlorobenzoate](/img/structure/B2466528.png)
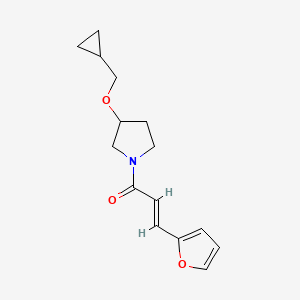
![N-(5-chloro-2-methoxyphenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2466530.png)
![N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2466531.png)
![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2466532.png)
![(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2466535.png)
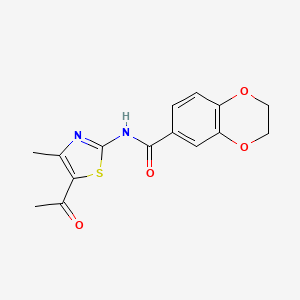
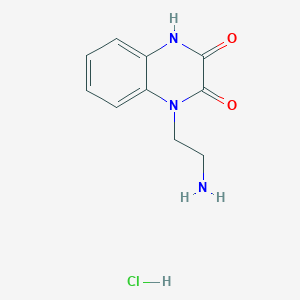
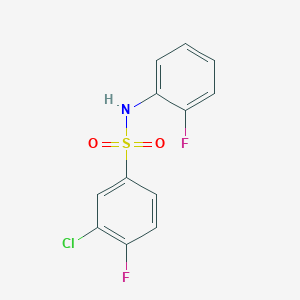
![methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2466542.png)
